

Spectroscopic and Structural Analysis of 8-Hydroxyodoroside A: A Technical Overview

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Compound of Interest

Compound Name: 8-Hydroxyodoroside A

Cat. No.: B12320094

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Disclaimer: While **8-Hydroxyodoroside A** is a known natural product (CAS No. 176519-75-8), detailed public-domain spectroscopic data (NMR and MS) and associated experimental protocols are not readily available in the scientific literature. This guide provides comprehensive spectroscopic information for the closely related parent compound, Odoroside A, which can serve as a crucial reference for researchers working with similar cardenolide glycosides.

Compound Profile: 8-Hydroxyodoroside A

Property	Value
Molecular Formula	C ₃₀ H ₄₆ O ₈
Molecular Weight	534.68 g/mol
CAS Number	176519-75-8
Source	Isolated from Nerium indicum

Spectroscopic Data of the Parent Compound: Odoroside A

The following data for Odoroside A provides a foundational dataset for the structural elucidation of its hydroxylated derivatives.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of Odoroside A (in CDCl₃)

Atom Position	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
Aglycone Moiety			
3	4.15	m	9.2
17	2.78	t	
18-CH ₃	0.88	s	
19-CH ₃	0.94	s	
21α	4.82	dd	17.2, 2.0
21β	5.01	dd	17.2, 2.0
22	5.89	t	2.0
Digitoxose Moiety			
1'	4.85	dd	9.6, 1.8
5'	3.78	qd	6.2, 1.8
6'-CH ₃	1.29	d	6.2
3'-OCH ₃	3.42	s	

Table 2: ¹³C NMR Spectroscopic Data of Odoroside A (in CDCl₃)

Atom Position	Chemical Shift (δ , ppm)	Atom Position	Chemical Shift (δ , ppm)
Aglycone Moiety	Digitoxose Moiety		
1	37.4	1'	98.6
2	27.1	2'	35.1
3	78.2	3'	75.2
4	30.1	4'	72.1
5	39.1	5'	70.2
6	26.6	6'	18.1
7	21.1	3'-OCH ₃	56.6
8	40.1		
9	36.1		
10	35.6		
11	21.6		
12	39.6		
13	49.1		
14	84.6		
15	32.6		
16	25.1		
17	50.1		
18	16.1		
19	23.6		
20	175.1		
21	118.1		
22	174.1		

23

112.1

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for confirming the molecular formula.

- Technique: Electrospray Ionization Time-of-Flight (ESI-TOF)
- Mode: Positive Ion
- Observed Ion: $[M+Na]^+$
- Calculated m/z for $C_{30}H_{46}O_7Na$: 541.3141
- Measured m/z: 541.3139

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of cardenolide glycosides.

NMR Data Acquisition

- Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, C_5D_5N , or $DMSO-d_6$).
- Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton frequency.
- 1D NMR:
 - 1H NMR spectra are referenced to the residual solvent signal.
 - ^{13}C NMR spectra are acquired with proton decoupling.
- 2D NMR:
 - COSY (1H - 1H Correlation Spectroscopy): Establishes proton-proton coupling networks.

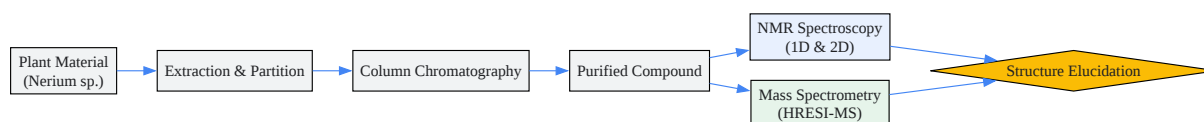
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for assigning quaternary carbons and connecting spin systems.

MS Data Acquisition

- Sample Preparation: A dilute solution of the analyte (1-10 µg/mL) is prepared in an appropriate solvent like methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
- Analysis: The sample is introduced via direct infusion or LC-MS. Data is acquired in positive ion mode to observe $[M+H]^+$ and $[M+Na]^+$ adducts. Tandem MS (MS/MS) can be employed to induce fragmentation and aid in structural elucidation.

Visualized Workflows and Pathways

General Experimental Workflow for Natural Product Analysis

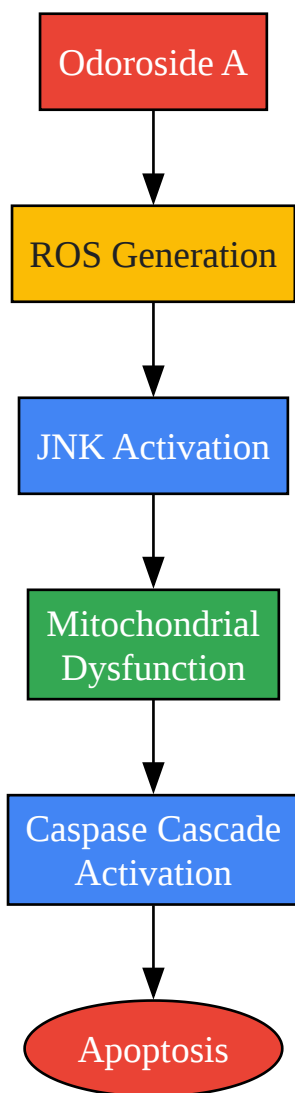


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Caption: From Plant to Structure: A typical workflow.

Proposed Signaling Pathway for Odoroside A-Induced Apoptosis

Odoroside A has been shown to induce apoptosis in various cancer cell lines, often through the generation of reactive oxygen species (ROS) and activation of downstream signaling cascades.



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Caption: Simplified pathway of Odoroside A action.

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